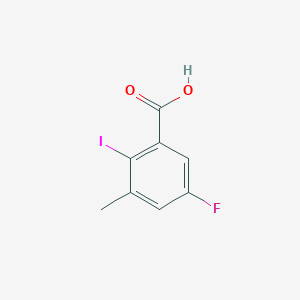

5-Fluoro-2-iodo-3-methylbenzoic acid

Description

BenchChem offers high-quality 5-Fluoro-2-iodo-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-iodo-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-iodo-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZAVFQHUJMVOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415764-25-8 | |

| Record name | 5-fluoro-2-iodo-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-iodo-3-methylbenzoic Acid: Technical Data & Synthesis Guide

This technical guide provides a comprehensive analysis of 5-Fluoro-2-iodo-3-methylbenzoic acid , a highly specialized halogenated aromatic scaffold used primarily in the synthesis of pharmaceutical agents, including orexin receptor antagonists.

Chemical Identity & Structural Data

This compound serves as a critical intermediate in medicinal chemistry due to its unique substitution pattern. The ortho-iodo group provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the carboxylic acid allows for amide bond formation. The fluorine atom at the 5-position modulates metabolic stability and lipophilicity, and the 3-methyl group introduces steric constraints that can lock bioactive conformations.

Core Identifiers

| Property | Data Specification |

| Chemical Name | 5-Fluoro-2-iodo-3-methylbenzoic acid |

| CAS Registry Number | 1415764-25-8 |

| Molecular Formula | C₈H₆FIO₂ |

| Molecular Weight | 279.94 g/mol |

| Canonical SMILES | CC1=CC(=CC(=C1I)C(=O)O)F |

| Isomeric SMILES | Cc1cc(F)cc(C(=O)O)c1I |

| InChI String | InChI=1S/C8H6FIO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |

| InChIKey | PAZAVFQHUJMVOF-UHFFFAOYSA-N |

Structural Analysis & Reactivity Profile

The molecule is a tri-substituted benzene ring. The reactivity is defined by three distinct functional zones:

-

Electrophilic Handle (C-I Bond): The iodine atom at position 2 is sterically crowded (flanked by the carboxylic acid at C1 and the methyl group at C3). This crowding requires specialized ligands (e.g., phosphines like SPhos or XPhos) during cross-coupling reactions to prevent protodehalogenation.

-

Nucleophilic Attachment Point (COOH): The carboxylic acid is electronically deactivated by the ortho-iodo group but remains accessible for activation via HATU or Thionyl Chloride for amide coupling.

-

Electronic Modulator (C-F Bond): The fluorine atom at position 5 withdraws electron density from the ring, slightly increasing the acidity of the carboxylic acid and stabilizing the aromatic system against oxidative metabolism at the para position relative to the iodine.

Experimental Synthesis Protocol

The most reliable synthetic route involves a Sandmeyer reaction starting from the aniline precursor, 2-amino-5-fluoro-3-methylbenzoic acid. This method ensures regiospecific placement of the iodine atom, which is difficult to achieve via direct electrophilic halogenation due to the directing effects of the existing substituents.

Pathway Visualization

Figure 1: Sandmeyer transformation of the amino-precursor to the iodo-product.

Detailed Methodology

Objective: Convert 2-amino-5-fluoro-3-methylbenzoic acid to 5-fluoro-2-iodo-3-methylbenzoic acid.

Reagents:

-

2-Amino-5-fluoro-3-methylbenzoic acid (1.0 eq)[1]

-

Sulfuric Acid (conc. H₂SO₄)[1]

-

Sodium Nitrite (NaNO₂, 1.3 eq)

-

Potassium Iodide (KI, 2.0 eq)

-

Water (distilled)

Step-by-Step Procedure:

-

Acidification: In a round-bottom flask, suspend the starting amine (e.g., 6.1 mmol) in a mixture of concentrated H₂SO₄ (4 mL) and water (10 mL). Cool the suspension to 0°C using an ice bath. Note: Efficient cooling is critical to prevent decomposition of the diazonium intermediate.

-

Diazotization: Dropwise add a solution of NaNO₂ (1.3 eq) in water (1 mL) while maintaining the temperature below 5°C. Stir for 10–15 minutes. The solution should become clear or slightly turbid as the diazonium salt forms.

-

Iodination: Slowly add a solution of KI (2.0 eq) in water. Gas evolution (N₂) will be observed. Allow the reaction to warm to room temperature and stir for 1 hour.

-

Workup: Dilute the mixture with ethyl acetate. Wash the organic phase with saturated aqueous NaHCO₃ (to remove unreacted acid traces or stabilize pH) and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, EtOAc/Hexanes gradient) to yield the off-white solid product.

Applications in Drug Discovery

This scaffold is prominently featured in the synthesis of Orexin Receptor Antagonists (e.g., analogs of Suvorexant). The specific arrangement of the methyl and fluoro groups creates a hydrophobic profile that fits into the lipophilic pockets of G-protein coupled receptors (GPCRs).

Reactivity Workflow

Figure 2: Divergent synthetic utility in medicinal chemistry workflows.

Key Reaction: Amide Coupling For the synthesis of receptor antagonists, the carboxylic acid is often coupled to a piperidine or proline derivative.

-

Conditions: 1.0 eq Acid, 1.0 eq HATU, 3.0 eq DIPEA in DMF at RT.

-

Observation: The steric bulk of the ortho-iodo group does not significantly hinder this reaction, allowing for high yields (>85%).

References

-

PubChemLite. Compound Summary: 5-fluoro-2-iodo-3-methylbenzoic acid.[2][3][4][5][1][6][7][8][9][10][11] Available at: [Link]

- World Intellectual Property Organization.Patent WO2015123355A1: Substituted prolines/piperidines as orexin receptor antagonists. (2015).

Sources

- 1. WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists - Google Patents [patents.google.com]

- 2. 1300741-56-3|2-Fluoro-5-iodo-4-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. 108078-14-4|2-Iodo-3-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 4. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - C8H6FIO2 - Explore [pubchemlite.lcsb.uni.lu]

- 6. 52548-14-8|2-Iodo-5-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 7. 130137-05-2|4,5-Difluoro-2-Iodobenzoic acid|BLD Pharm [bldpharm.com]

- 8. 5-Fluoro-2-iodo-3-methylbenzoic acid | 1415764-25-8 | Benchchem [benchchem.com]

- 9. PubChemLite - 5-fluoro-2-iodo-3-methylbenzoic acid (C8H6FIO2) [pubchemlite.lcsb.uni.lu]

- 10. parchem.com [parchem.com]

- 11. 5-Fluoro-2-iodo-3-methylbenzoic acid | CymitQuimica [cymitquimica.com]

Strategic Sourcing and Technical Validation of 5-Fluoro-2-iodo-3-methylbenzoic Acid (CAS 1415764-25-8)

Topic: Strategic Sourcing and Technical Validation of 5-Fluoro-2-iodo-3-methylbenzoic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads.

Executive Summary

5-Fluoro-2-iodo-3-methylbenzoic acid (CAS 1415764-25-8) is a high-value, halogenated aromatic building block used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2][3] Its structural uniqueness lies in the sterically congested C2-iodine position , sandwiched between the carboxyl group (C1) and the methyl group (C3). This specific geometry makes it an ideal precursor for constructing atropisomeric kinases inhibitors or forcing specific conformational locks in drug candidates via Suzuki-Miyaura or Sonogashira cross-couplings.

However, this same steric congestion renders the molecule prone to specific synthetic impurities (e.g., de-iodinated byproducts) and makes it a "Tier 3" specialty chemical—often available only via Request for Quote (RFQ) or custom synthesis rather than bulk catalog stock.

This guide provides a self-validating protocol for sourcing, pricing analysis, and quality control (QC) to ensure downstream experimental success.

Chemical Profile & Structural Intelligence[4]

Understanding the electronic and steric environment of this molecule is critical for both sourcing (knowing what impurities to look for) and application (knowing how it reacts).

| Feature | Specification | Technical Insight |

| CAS Number | 1415764-25-8 | Critical for database searching; distinct from its ester derivatives. |

| Molecular Formula | C₈H₆FIO₂ | MW: 280.03 g/mol .[1] |

| Core Scaffold | Benzoic Acid | C1-Carboxyl serves as the primary anchor for amide coupling. |

| Reactive Handle | C2-Iodine | High Value: The iodine is the site for metal-catalyzed cross-coupling. Risk: The C2 position is sterically hindered by C3-Methyl and C1-Carboxyl. |

| Electronic Modulator | C5-Fluorine | Metabolically stable; modulates pKa and lipophilicity without adding significant steric bulk. |

| Physical State | Solid | Typically off-white to pale yellow crystalline powder. |

Structural Diagram (Graphviz)

The following diagram illustrates the retrosynthetic logic and potential impurity sources based on the molecule's substitution pattern.

Figure 1: Retrosynthetic origin of common impurities. The Sandmeyer route is the most probable industrial synthesis, leading to specific de-iodinated byproducts that must be screened.

Market Analysis: Suppliers & Price

Due to the specific substitution pattern, this compound is not a commodity. It is classified as a Fine Chemical Intermediate .

Pricing Tiers (Estimated Q1 2026)

Note: Prices are volatile and depend on synthesis campaigns. These are reference ranges for research-grade purity (97%+).

| Scale | Estimated Price Range (USD) | Sourcing Strategy |

| 100 mg - 1 g | $150 - $450 | Catalog Order: High markup, fast delivery. Use for initial hit validation. |

| 5 g - 25 g | $800 - $2,500 | RFQ Required: Prices drop significantly. Lead time 2-4 weeks. |

| 100 g+ | Custom Quote | Custom Synthesis: Likely required. Cost-per-gram drops to <$20/g but requires 8-12 week lead time. |

Key Suppliers & Aggregators

Do not rely on a single source. Use aggregators to verify stock, as "In Stock" flags are often inaccurate for rare CAS numbers.

-

BLD Pharm: (Catalog #BD01172576) – Often holds stock of fluorinated intermediates.[1][2][3]

-

BenchChem: Good for locating global inventory.

-

CymitQuimica: European distribution hub.

-

AA Blocks: Specializes in novel building blocks; check for the methyl ester analog (CAS 1221565-68-9) if the acid is out of stock (esters can be hydrolyzed easily).

⚠️ Procurement Warning: Many suppliers list this item as "2 weeks lead time." This is code for "We will synthesize it upon your order." Always ask for a Certificate of Analysis (CoA) before placing a bulk order to verify they actually have the material or a validated route.

Technical Validation Protocol (QC)

As a Senior Scientist, you cannot assume the white powder in the bottle is correct. The iodine atom is labile, and the crowded structure makes NMR interpretation tricky. Use this self-validating workflow.

A. Visual Inspection

-

Pass: Off-white, beige, or pale yellow crystalline solid.

-

Fail: Dark brown or sticky solid (indicates free iodine release or diazo-tars).

B. Analytical Workflow (The "Trust" Pillar)

1. ¹H NMR (Proton NMR)

-

Solvent: DMSO-d₆ (CDCl₃ may not dissolve the acid well).

-

Key Signals:

-

Methyl Group: Look for a clean singlet (or doublet if long-range F-coupling is resolved) around 2.3 - 2.4 ppm .

-

Aromatic Region: You should see only two aromatic protons.

-

Proton A (H4): Doublet of Doublets (coupling with F and H6).

-

Proton B (H6): Doublet of Doublets.

-

-

Validation: If you see a multiplet of 3 protons, you have the de-iodinated impurity (5-fluoro-3-methylbenzoic acid).

-

2. ¹⁹F NMR (Fluorine NMR)

-

Why? This is your purity fingerprint.

-

Expectation: A single, clean signal around -110 to -120 ppm (depending on reference).

-

Red Flag: Small satellite peaks in the fluorine spectrum indicate isomeric impurities (e.g., 4-fluoro isomer) which are impossible to remove by recrystallization.

3. LC-MS

-

Mode: Negative Ion (ESI-).

-

Target Mass: [M-H]⁻ = 279.0 .

-

Watchout: Look for mass 153.0 (Loss of Iodine -> [M-I-H]⁻). If this is the major peak, your compound has degraded.

QC Decision Logic

Figure 2: Quality Control Decision Tree. This workflow prioritizes the detection of the most common failure mode: de-iodination.

Handling and Safety

-

Light Sensitivity: The C-I bond is photosensitive. Store in amber vials wrapped in foil.

-

Stability: Store at 2-8°C . Room temperature is acceptable for short-term handling, but long-term storage at RT can lead to "pinking" (iodine liberation).

-

Reactivity: Avoid strong bases (e.g., n-BuLi) unless intending to perform Lithium-Halogen exchange. The proton on the carboxylic acid is acidic; protect it as an ester (methyl/ethyl) if performing base-sensitive coupling reactions.

References

-

BLD Pharm. Product Datasheet: 5-Fluoro-2-iodo-3-methylbenzoic acid (CAS 1415764-25-8).[1][2][3] Retrieved from

-

BenchChem. Compound Entry: 5-Fluoro-2-iodo-3-methylbenzoic acid.[2][4][5][6] Retrieved from

-

ChemicalBook. 5-Fluoro-2-iodo-3-methyl-benzoic acid methyl ester (Related Ester).[7][5][8] Retrieved from

-

Ossila. General Reference for Fluorinated Benzoic Acid Building Blocks. (Contextual). Retrieved from

Sources

- 1. 1300741-56-3|2-Fluoro-5-iodo-4-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. 130137-05-2|4,5-Difluoro-2-Iodobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 108078-14-4|2-Iodo-3-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 4. ²úÆ··ÖÀàËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]

- 5. 页面加载中... [china.guidechem.com]

- 6. 5-Fluoro-2-iodo-3-methylbenzoic acid | 1415764-25-8 | Benchchem [benchchem.com]

- 7. 5-Fluoro-2-iodo-3-methyl-benzoic acid methyl ester | 1221565-68-9 [amp.chemicalbook.com]

- 8. 5-Fluoro-2-iodo-3-methyl-benzoic acid methyl ester CAS#: 1221565-68-9 [m.chemicalbook.com]

5-Fluoro-2-iodo-3-methylbenzoic acid safety data sheet (SDS) and hazards

An In-Depth Technical Guide to the Safety and Hazards of 5-Fluoro-2-iodo-3-methylbenzoic Acid and Its Analogs

Introduction: A Profile of a Halogenated Benzoic Acid Derivative

5-Fluoro-2-iodo-3-methylbenzoic acid is a halogenated aromatic carboxylic acid. Such compounds are valuable building blocks in medicinal chemistry and materials science due to the unique chemical properties imparted by the fluorine, iodine, and methyl substituents on the benzoic acid core.[1][2] These functional groups can modulate a molecule's reactivity, lipophilicity, and metabolic stability, making them key intermediates in the synthesis of novel therapeutic agents and other advanced materials.[1][2] However, the same features that make these molecules useful also necessitate a thorough understanding of their potential hazards to ensure safe handling and use in a laboratory setting.

Hazard Identification and Classification

Based on the hazard profiles of closely related compounds such as 5-iodo-2-methylbenzoic acid, 5-fluoro-2-methylbenzoic acid, and other substituted benzoic acids, 5-Fluoro-2-iodo-3-methylbenzoic acid is anticipated to be classified as a hazardous substance.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals would likely categorize this compound as outlined in the table below.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Commonly Found In Analogs |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation | 5-Iodo-2-methylbenzoic acid, 5-Fluoro-2-methylbenzoic acid[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation | 5-Iodo-2-methylbenzoic acid, 5-Fluoro-2-methylbenzoic acid[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation | 5-Iodo-2-methylbenzoic acid, 5-Fluoro-2-methylbenzoic acid[3] |

It is also prudent to consider the potential for acute oral toxicity and skin sensitization, as these hazards are present in some benzoic acid derivatives.[5]

Toxicological Properties: Understanding the Risks

The primary toxicological concerns associated with 5-Fluoro-2-iodo-3-methylbenzoic acid are its irritant properties.

-

Skin Irritation: Direct contact with the solid or solutions of the compound is likely to cause redness, itching, and inflammation.[3][4]

-

Eye Irritation: The compound is expected to be a serious eye irritant, potentially causing significant redness, pain, and watering. In some related compounds, there is a risk of serious eye damage.[3][4][5]

-

Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath.[3][4]

Currently, there is no specific data available on the carcinogenicity, mutagenicity, or reproductive toxicity of 5-Fluoro-2-iodo-3-methylbenzoic acid.

Proactive Safety: First-Aid and Emergency Protocols

Immediate and appropriate first-aid measures are critical in the event of exposure.

-

Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][6]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][6]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6]

-

Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[6]

Fire and Explosion Hazard Management

While not considered a significant fire risk, like many organic solids, 5-Fluoro-2-iodo-3-methylbenzoic acid is combustible.[7]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: In the event of a fire, hazardous decomposition products may be released, including carbon oxides, hydrogen fluoride, and hydrogen iodide.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release: Containment and Cleanup Workflow

A systematic approach is essential for managing accidental spills to minimize exposure and environmental contamination.

Caption: Workflow for Accidental Spill Response.

Detailed Protocol for Accidental Release:

-

Personal Precautions: Avoid breathing dust and contact with the substance. Ensure adequate ventilation and evacuate unnecessary personnel from the area.[3]

-

Protective Equipment: Wear appropriate personal protective equipment (PPE) as detailed in Section 7.

-

Containment and Cleanup:

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Safe Handling and Storage: A Foundation for Laboratory Safety

Proper handling and storage practices are paramount to minimizing risk.

Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles (compliant with EN166 or NIOSH standards).[4] | To prevent eye contact with dust or splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | To prevent skin irritation from direct contact.[3] |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher if dust is generated. | To prevent inhalation of irritating dust particles. |

Handling and Storage Workflow

Sources

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Application Note & Protocol: Regioselective Iodination of 5-Fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Iodinated Aromatic Intermediates

Iodinated aromatic compounds are indispensable building blocks in modern medicinal chemistry and materials science. Their significance stems primarily from their utility as versatile precursors in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are foundational for constructing complex molecular architectures.[1] The carbon-iodine bond is the most reactive of the carbon-halogen bonds, enabling these transformations under mild conditions.

5-Fluoro-2-methylbenzoic acid is a valuable starting material in its own right, often used in the synthesis of pharmaceuticals and agrochemicals.[2][3] The introduction of an iodine atom onto its aromatic ring creates a highly functionalized intermediate, unlocking pathways to novel derivatives with potentially enhanced biological activity or material properties. This guide provides a comprehensive protocol for the regioselective iodination of 5-fluoro-2-methylbenzoic acid using N-Iodosuccinimide (NIS) and trifluoroacetic acid (TFA), a method known for its efficiency and mild reaction conditions.[1][4][5]

Mechanistic Rationale & Regioselectivity

The "Why" Behind the Method

The iodination of 5-fluoro-2-methylbenzoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism.[6][7] This class of reactions involves the attack of an electron-rich aromatic ring on a potent electrophile.

Pillar of Expertise: Choosing the Right Tools

-

The Iodinating Agent (N-Iodosuccinimide - NIS): While molecular iodine (I₂) can be used, it is a relatively weak electrophile and requires a strong oxidizing agent to generate the active iodinating species (I⁺).[8][9][10] N-Iodosuccinimide (NIS) offers a significant advantage as it serves as a source of electrophilic iodine that can be "activated" under acidic conditions, making it more reactive and easier to handle.[5][11]

-

The Activator (Trifluoroacetic Acid - TFA): Trifluoroacetic acid is a strong acid that activates NIS by protonating its carbonyl oxygen. This protonation increases the polarization of the N-I bond, enhancing the electrophilicity of the iodine atom and generating a highly reactive iodinating species, sometimes proposed as an in-situ iodine trifluoroacetate.[1][12] This activation is crucial for iodinating moderately deactivated aromatic rings like the one in our substrate.

Predicting the Outcome: The Role of Directing Groups The regiochemical outcome of the substitution is dictated by the electronic effects of the substituents already present on the benzene ring:

-

Methyl Group (-CH₃): An activating, ortho, para-director.

-

Carboxylic Acid Group (-COOH): A deactivating, meta-director.

-

Fluoro Group (-F): A deactivating (via induction) but ortho, para-directing (via resonance) group.

The combined influence of these groups directs the incoming electrophile. The most powerful activating group, the methyl group at C2, will most strongly influence the position of iodination. The positions ortho (C3) and para (C4) to the methyl group are electronically favored. The position ortho to the bulky carboxylic acid (C6) is sterically hindered. Therefore, the reaction is expected to yield primarily 5-fluoro-4-iodo-2-methylbenzoic acid , with the potential formation of a minor amount of the 3-iodo isomer.

Caption: Step-by-step experimental workflow for iodination.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-methylbenzoic acid (1.0 eq, e.g., 1.70 g, 10.0 mmol) in anhydrous acetonitrile (30 mL).

-

Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.1 eq, 2.47 g, 11.0 mmol) in one portion.

-

Reaction Initiation: Cool the flask in an ice bath (0 °C). Slowly add trifluoroacetic acid (2.0 eq, 1.54 mL, 20.0 mmol) dropwise over 5 minutes. The solution may change color.

-

Reaction Conditions: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-16 hours.

-

In-Process Control (Trustworthiness): Monitor the reaction's progress using Thin Layer Chromatography (TLC). Use a mobile phase such as 30% ethyl acetate in hexanes. The product spot should be less polar (higher Rƒ value) than the starting material. The reaction is complete when the starting material spot is no longer visible.

-

Work-up - Quenching: Once the reaction is complete, pour the mixture into a beaker containing an ice-cold 10% aqueous solution of sodium thiosulfate (50 mL). Stir for 10 minutes until the color (if any) dissipates.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers. Wash sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) to remove TFA, water (1 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel if isomers are present.

-

Characterization (Self-Validation): Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and regiochemistry.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: To assess purity.

-

Data Presentation & Expected Outcomes

| Parameter | Value | Rationale / Expected Outcome |

| Substrate | 1.0 eq | Basis for stoichiometry. |

| N-Iodosuccinimide (NIS) | 1.1 eq | A slight excess ensures complete consumption of the starting material. |

| Trifluoroacetic Acid (TFA) | 2.0 eq | Sufficient to catalyze the reaction effectively. More may be needed for highly deactivated systems. [4][12] |

| Temperature | Room Temp. | Mild conditions prevent side reactions. [1][12] |

| Reaction Time | 4 - 16 hours | Monitored by TLC for completion. |

| Expected Yield | 75 - 90% | Typical for this type of transformation. |

| Appearance | White to off-white solid | After purification. |

Expertise & Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Slow or Incomplete Reaction | Insufficient activation of NIS; Substrate is more deactivated than expected. | Add an additional equivalent of TFA and monitor by TLC. If still slow, gentle heating (40-50 °C) can be applied, but may lead to side products. |

| Formation of Multiple Spots on TLC | Isomer formation or side reactions. | Isomers can be separated by careful flash column chromatography. Ensure the reaction is not run for an excessively long time or at high temperatures. |

| Low Yield After Work-up | Product is partially soluble in the aqueous layer; Incomplete extraction. | Ensure the aqueous layer is acidic (pH ~2-3) before extraction to keep the carboxylic acid protonated and soluble in the organic layer. Perform additional extractions if necessary. |

References

-

Stavber, S., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. ResearchGate. [Link]

-

OUCI. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ouc.unesco.org. [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). organic-chemistry.org. [Link]

-

Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. chemistrysteps.com. [Link]

-

Erbing, E., et al. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. [Link]

-

JoVE. (2023). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Journal of Visualized Experiments. [Link]

-

Lines, R., et al. (1980). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. ResearchGate. [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. masterorganicchemistry.com. [Link]

-

Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. organic-chemistry.org. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Iodosuccinimide. [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of 5-Fluoro-2-methylbenzoic Acid and Its Derivatives. [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. masterorganicchemistry.com. [Link]

-

Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]

-

European Patent Office. (2005). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Application Note: 5-Fluoro-2-iodo-3-methylbenzoic Acid as a Pivotal Intermediate for the Synthesis of Novel Orexin Receptor Antagonists

Abstract

The orexin signaling pathway, a central regulator of the sleep-wake cycle, has become a validated therapeutic target for insomnia.[1] Dual Orexin Receptor Antagonists (DORAs) represent a novel class of hypnotics that function by blocking the wake-promoting neuropeptides, orexin-A and orexin-B, from binding to their receptors, OX1R and OX2R.[2][3] This mechanism differs significantly from traditional sleep aids that cause general central nervous system depression.[4] The chemical synthesis of potent and selective DORAs, such as suvorexant and lemborexant, requires complex molecular architectures. This guide details the strategic application of 5-Fluoro-2-iodo-3-methylbenzoic acid, a highly functionalized and versatile building block, designed to streamline the synthesis of these next-generation therapeutics. We provide detailed protocols for its use in key bond-forming reactions and explain the chemical rationale behind its design.

Introduction: The Orexin System and the Rise of DORAs

The discovery of the orexin neuropeptides (Orexin-A and Orexin-B) and their G-protein coupled receptors (OX1R and OX2R) in the hypothalamus revolutionized our understanding of sleep regulation.[5] This system is a master controller of arousal and wakefulness; hyperactivity is strongly associated with insomnia.[1] Consequently, antagonizing orexin receptors offers a targeted approach to promoting sleep.[6]

DORAs, such as the FDA-approved drugs suvorexant, lemborexant, and daridorexant, competitively block both orexin receptors, thereby reducing the wakeful drive and allowing for a more natural transition to sleep.[2][5] The development of these complex molecules hinges on the availability of advanced chemical intermediates that allow for efficient and controlled synthesis. 5-Fluoro-2-iodo-3-methylbenzoic acid is one such pivotal intermediate, engineered to facilitate the construction of the core structures common to many DORA candidates.

Strategic Value of the Intermediate: A Multifunctional Building Block

The utility of 5-Fluoro-2-iodo-3-methylbenzoic acid stems from the specific arrangement of its functional groups, each serving a distinct and critical purpose in multi-step synthesis. The iodine and carboxylic acid moieties are reactive handles for major bond-forming reactions, while the fluorine and methyl groups serve to modulate the final molecule's physicochemical and pharmacological properties.[7]

-

2-Iodo Group: The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group for palladium-catalyzed cross-coupling reactions.[7] This position is ideal for introducing aryl or heteroaryl moieties, which are critical for binding to the orexin receptors. Reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination are efficiently performed at this site.[8]

-

Carboxylic Acid Group: This functional group is a versatile precursor for amide bond formation, the linchpin reaction that typically connects the two key fragments of a DORA molecule.[7] It can be readily activated to form an acid chloride or coupled directly using standard peptide coupling reagents.

-

5-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism.[7] It also modulates the molecule's lipophilicity and pKa, which can improve pharmacokinetic properties like brain penetration and oral bioavailability.[7]

-

3-Methyl Group: The methyl group provides steric bulk and alters the electronic nature of the aromatic ring. This can be crucial for optimizing the molecule's conformation and improving its binding affinity and selectivity for the target receptors.

Caption: Structural analysis of the key intermediate.

Application Protocols: Synthesis of a DORA Core Structure

The following two-part protocol illustrates the use of 5-Fluoro-2-iodo-3-methylbenzoic acid to synthesize a biaryl carboxylic acid, a common core structure in DORA candidates. This is followed by its conversion to an amide.

Part A: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed coupling of the intermediate with a heterocyclic boronic acid. The Suzuki reaction is favored in drug discovery for its mild conditions and tolerance of various functional groups.[9]

Materials:

-

5-Fluoro-2-iodo-3-methylbenzoic acid

-

2-(1,3-Dioxolan-2-yl)pyridine-5-boronic acid (or other suitable aryl/heteroaryl boronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine

Step-by-Step Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert nitrogen atmosphere, add 5-Fluoro-2-iodo-3-methylbenzoic acid (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.05 mmol, 5 mol%).

-

Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).

-

Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

-

Heating: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

-

Extraction: Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl carboxylic acid.

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂ | Robust and effective for a wide range of Suzuki couplings.[11] |

| Base | K₂CO₃ | Mild inorganic base, suitable for substrates with sensitive functional groups.[12] |

| Solvent | Dioxane/Water | Biphasic system that effectively dissolves both organic and inorganic reagents. |

| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle without degrading reagents. |

Part B: Amide Bond Formation

This protocol details the coupling of the newly synthesized biaryl carboxylic acid with a chiral amine fragment, a crucial step in assembling the final DORA molecule. Activating the carboxylic acid to an acid chloride ensures a rapid and clean reaction.[4]

Materials:

-

Biaryl carboxylic acid from Part A

-

(R)-7-methyl-1,4-diazepane (or other chiral amine)

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

Step-by-Step Protocol:

-

Acid Chloride Formation: Dissolve the biaryl carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) under a nitrogen atmosphere. Add a catalytic drop of DMF.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 mmol, 1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately.

-

Amine Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM (10 mL). In a separate flask, dissolve the chiral amine (1.1 mmol, 1.1 eq) and triethylamine (2.0 mmol, 2.0 eq) in DCM (5 mL).

-

Coupling Reaction: Cool the acid chloride solution to 0 °C and slowly add the amine solution dropwise.

-

Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x 10 mL).

-

Drying and Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the final amide product via flash column chromatography.

Caption: Synthetic workflow from intermediate to DORA core.

Mechanism of Action: Inhibiting the Wakefulness Signal

The final synthesized DORA molecule acts as a competitive antagonist at both OX1 and OX2 receptors. By occupying the binding site, it prevents the endogenous orexin peptides from activating the receptors. This blockade effectively dampens the wake-promoting signals originating from the hypothalamus, leading to a decrease in arousal and facilitating the onset and maintenance of sleep.[1][5]

Caption: Inhibition of orexin receptors by a DORA.

Conclusion

5-Fluoro-2-iodo-3-methylbenzoic acid is a premier example of a rationally designed intermediate for modern drug discovery. Its pre-installed functional handles and modulating groups provide a robust and efficient starting point for the synthesis of complex DORA molecules. The protocols outlined in this note demonstrate its utility in key palladium-catalyzed cross-coupling and amidation reactions, enabling medicinal chemists to rapidly generate and optimize novel candidates for the treatment of insomnia. By leveraging such advanced building blocks, researchers can accelerate the development of safer and more effective therapeutics targeting the orexin system.

References

-

ResearchGate. Mechanism of action and differential effects of dual orexin receptor antagonists (DORAs) on OX1R and OX2R pathways. Available from: [Link]

-

Healthline. Dual Orexin Receptor Antagonists (DORAs) for Insomnia. Available from: [Link]

-

National Center for Biotechnology Information. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia. Available from: [Link]

-

Patsnap Synapse. What are Orexin receptor antagonists and how do they work?. Available from: [Link]

-

National Center for Biotechnology Information. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors. Available from: [Link]

-

ACS Publications. Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. Available from: [Link]

-

Global Science Journals. Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Available from: [Link]

-

LOCKSS. SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. Available from: [Link]

-

National Center for Biotechnology Information. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. Available from: [Link]

-

PubChem. 5-Fluoro-2-iodobenzoic acid. Available from: [Link]

-

New Drug Approvals. Lemborexant. Available from: [Link]

-

Chinese Journal of Pharmaceuticals. Research Progress in the Synthesis of Lemborexant. Available from: [Link]

-

PubMed. Enantioselective Synthesis of a Dual Orexin Receptor Antagonist. Available from: [Link]

-

PubMed. Discovery of ORN0829, a Potent Dual Orexin 1/2 Receptor Antagonist for the Treatment of Insomnia. Available from: [Link]

-

ResearchGate. Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl) Benzoic Acid. Available from: [Link]

-

Scilit. Enantioselective Synthesis of a Dual Orexin Receptor Antagonist. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 5-Fluoro-2-methylbenzoic Acid and Its Derivatives. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dual Orexin Receptor Antagonists (DORAs) for Insomnia [healthline.com]

- 3. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

reaction conditions for esterification of 5-Fluoro-2-iodo-3-methylbenzoic acid

Executive Summary & Strategic Analysis

The esterification of 5-Fluoro-2-iodo-3-methylbenzoic acid presents a classic challenge in organic synthesis: overcoming the "Ortho Effect." The presence of a bulky iodine atom at the C2 position, flanked by a methyl group at C3, creates significant steric shielding of the carbonyl carbon.

Standard Fischer esterification (acid-catalyzed equilibrium with alcohol) often proceeds with sluggish kinetics and incomplete conversion for such substrates because the tetrahedral intermediate is energetically disfavored due to steric crowding.

Strategic Recommendation: To ensure high yields and reproducibility, this guide rejects the standard Fischer approach in favor of two kinetically superior pathways:

-

Acyl Chloride Activation: Generates a highly electrophilic intermediate that overcomes steric repulsion.

-

Carboxylate Alkylation (SN2): Bypasses the carbonyl carbon entirely by reacting the carboxylate oxygen with an unhindered alkyl halide.

Reaction Pathway Decision Tree

The following flowchart illustrates the logic for selecting the appropriate protocol based on scale and available reagents.

Figure 1: Decision matrix for selecting the optimal esterification pathway.

Protocol A: Acyl Chloride Activation (Thionyl Chloride Method)

Best For: Gram-to-kilogram scale synthesis; substrates tolerant of acidic conditions.

Mechanistic Insight

Thionyl chloride converts the carboxylic acid into an acid chloride. The chloride ion is a better leaving group than the alkoxide, and the carbonyl carbon becomes significantly more electrophilic, compensating for the steric hindrance of the ortho-iodo group.

Reagents & Materials

| Reagent | Equivalents | Role |

| 5-Fluoro-2-iodo-3-methylbenzoic acid | 1.0 equiv | Substrate |

| Thionyl Chloride (SOCl₂) | 3.0 - 5.0 equiv | Activating Agent |

| Methanol (MeOH) | Solvent (Excess) | Nucleophile & Solvent |

| DMF (Dimethylformamide) | 0.05 equiv | Catalyst (Vilsmeier-Haack type) |

Step-by-Step Methodology

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

-

Dissolution: Dissolve the benzoic acid derivative in anhydrous Methanol (concentration ~0.2 - 0.5 M).

-

Note: If solubility is poor, a co-solvent like Dichloromethane (DCM) or Toluene can be used, but pure MeOH is preferred for the "in-situ" generation method.

-

-

Activation (Exothermic): Cool the solution to 0°C using an ice bath. Add Thionyl Chloride dropwise over 15–20 minutes.

-

Caution: Evolution of HCl and SO₂ gas. Perform in a fume hood.

-

-

Reaction: Remove the ice bath and heat the reaction to Reflux (65°C) for 3–5 hours.

-

Monitoring: Check reaction progress via TLC (System: 10% EtOAc in Hexanes). The acid spot (baseline/streaking) should disappear, replaced by a less polar ester spot (Rf ~0.5-0.7).

-

-

Workup:

-

Cool to room temperature.[1]

-

Concentrate the mixture under reduced pressure (Rotovap) to remove excess MeOH and SOCl₂.

-

Redissolve the residue in EtOAc.

-

Wash with Saturated NaHCO₃ (2x) to neutralize residual acid.

-

Wash with Brine (1x), dry over Na₂SO₄, filter, and concentrate.

-

Protocol B: Nucleophilic Alkylation (Base-Promoted)

Best For: High-value samples; ensuring complete conversion; avoiding harsh acidic conditions.

Mechanistic Insight

This method uses a base (K₂CO₃) to deprotonate the carboxylic acid, forming a carboxylate anion. This anion acts as a nucleophile attacking the methyl iodide (MeI). Crucially, the steric bulk of the ortho-iodo group does not hinder the oxygen atom's attack on the small methyl group of MeI.

Reagents & Materials

| Reagent | Equivalents | Role |

| 5-Fluoro-2-iodo-3-methylbenzoic acid | 1.0 equiv | Substrate |

| Methyl Iodide (MeI) | 1.5 - 2.0 equiv | Electrophile |

| Potassium Carbonate (K₂CO₃) | 2.0 equiv | Base |

| DMF (N,N-Dimethylformamide) | Solvent (0.2 M) | Polar Aprotic Solvent |

Step-by-Step Methodology

-

Setup: Use a sealed tube or a round-bottom flask with a stopper.

-

Solvation: Dissolve the acid in anhydrous DMF.

-

Deprotonation: Add K₂CO₃ (powdered) to the solution. Stir at room temperature for 15 minutes to ensure carboxylate formation.

-

Alkylation: Add Methyl Iodide (MeI) dropwise.

-

Safety: MeI is a suspected carcinogen and volatile. Handle in a hood.

-

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Note: Heating to 50°C is only necessary if the reaction stalls, which is rare for this pathway.

-

-

Workup:

-

Dilute the reaction mixture with Water (5x reaction volume) to dissolve the DMF and inorganic salts.

-

Extract with Ethyl Acetate (EtOAc) or Diethyl Ether (3x).

-

Wash the combined organics with Water (2x) and Brine (1x) to remove residual DMF.

-

Dry over MgSO₄ and concentrate.

-

Analytical Validation (QC)

To ensure the integrity of the product Methyl 5-fluoro-2-iodo-3-methylbenzoate , verify the following parameters.

Expected NMR Characteristics

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~3.90 ppm (s, 3H): Distinct singlet for the methyl ester (-COOCH ₃).

-

δ ~2.45 ppm (s, 3H): Singlet for the aryl methyl group (Ar-CH ₃).

-

Aromatic Region: Two doublets (or multiplets depending on F-coupling) representing the H4 and H6 protons. The fluorine coupling (JH-F) will split these signals further.

-

Quality Control Table

| Parameter | Acceptance Criteria | Method |

| Appearance | Pale yellow oil or low-melting solid | Visual |

| Purity | >95% (Area %) | HPLC (254 nm) |

| Identity | Mass [M+H]⁺ matches calc. (~295.0) | LC-MS |

References

-

ChemicalBook. Methyl 3-bromo-5-fluoro-2-methylbenzoate Synthesis. (Analogous chemistry demonstrating acid chloride activation for ortho-halo/methyl benzoates). Link

-

Common Organic Chemistry. Esterification Conditions: Acid to Ester.[2][3][4] (Review of Fischer vs. Alkylation vs. Acid Chloride routes). Link

-

Arkat USA. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. (Context on 2-iodo-3-methylbenzoic acid derivatives and their stability). Link

-

ChemScene. Methyl 3-fluoro-5-iodo-2-methylbenzoate Product Data. (Confirmation of target structure existence and CAS 2090424-20-5). Link

Sources

Validation & Comparative

Technical Comparison Guide: 1H and 13C NMR Spectral Analysis of 5-Fluoro-2-iodo-3-methylbenzoic Acid

Executive Summary & Structural Context[1][2][3]

5-Fluoro-2-iodo-3-methylbenzoic acid is a highly functionalized aromatic scaffold used frequently in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for drug discovery. Its structural elucidation is complex due to the interplay between the electronegative fluorine atom, the heavy iodine atom, and the sterically demanding methyl group.

This guide provides a detailed spectral analysis, comparing the theoretical magnetic resonance behavior of this specific target against experimentally validated non-fluorinated analogs. The focus is on distinguishing the unique scalar couplings (

Structural Numbering & Logic

-

C1: Carboxyl group (-COOH)

-

C2: Iodine (-I) [Ortho to COOH]

-

C3: Methyl group (-CH

)[1] -

C4: Proton (H4) [Ortho to F, Meta to I]

-

C5: Fluorine (-F)[2]

-

C6: Proton (H6) [Ortho to F, Ortho to COOH]

Solvent Selection: DMSO- vs. CDCl

The choice of solvent drastically alters the spectral topology of benzoic acid derivatives.

| Feature | DMSO- | CDCl |

| Solubility | High. Dissolves the polar carboxylic acid moiety effectively. | Moderate/Low. Risk of aggregation or precipitation at high concentrations. |

| -COOH Proton | Sharp/Broad Singlet (~13.0 ppm). Strong H-bonding with solvent stabilizes this proton, making it visible and integrable. | Broad/Invisible. Rapid exchange and dimerization often broaden this peak into the baseline. |

| Chemical Shift | General downfield shift due to high polarity. | Standard reference shifts. |

| Water Peak | Distinct peak at ~3.33 ppm. | Distinct peak at ~1.56 ppm. |

Recommendation: Use DMSO-

NMR Spectral Analysis

The proton spectrum is defined by the coupling of aromatic protons to the

Predicted Spectral Data (in DMSO- )

| Position | Multiplicity | Assignment Logic | ||

| -COOH | 13.0 - 13.5 | Broad Singlet | - | Acidic proton; shift varies with concentration/temperature. |

| H6 | 7.60 - 7.75 | dd (Doublet of Doublets) | Deshielded by ortho-COOH. Large coupling to ortho-F; small meta-coupling to H4. | |

| H4 | 7.30 - 7.45 | dd (Doublet of Doublets) | Shielded relative to H6. Large coupling to ortho-F; small meta-coupling to H6. | |

| -CH | 2.35 - 2.45 | d (Doublet) or s | Methyl protons may show long-range "W-coupling" to Fluorine, appearing as a doublet or broadened singlet. |

Comparative Analysis: The "Fluorine Effect"

To validate your spectrum, compare it against the non-fluorinated analog (2-iodo-3-methylbenzoic acid ).

-

Analog Spectrum: Shows two doublets for aromatic protons with a simple

ortho-coupling (~8 Hz). -

Target Spectrum: The insertion of Fluorine at C5 destroys the ortho-proton relationship. H4 and H6 are now meta to each other. The dominant splitting is now caused by Fluorine , not the neighboring proton.

-

Diagnostic Marker: Look for the large

coupling (~8-10 Hz) on both aromatic signals.

-

NMR Spectral Analysis

The carbon spectrum is dominated by two major phenomena: C-F Coupling and the Heavy Atom (Iodine) Effect .

Predicted Spectral Data (in DMSO- )

| Carbon | Multiplicity | Mechanistic Insight | ||

| C=O | ~168.0 | Singlet (or d) | Carbonyl carbon. Long range coupling to F is usually negligible. | |

| C5 (C-F) | ~160.5 | Doublet | Diagnostic Peak. Distinctive large splitting due to direct F attachment. | |

| C1 (C-COOH) | ~140.0 | Doublet | Quaternary carbon attached to carbonyl. | |

| C3 (C-Me) | ~142.0 | Doublet | Quaternary carbon. Ortho to Iodine. | |

| C6 | ~116.0 | Doublet | Ortho to Fluorine. | |

| C4 | ~120.0 | Doublet | Ortho to Fluorine. | |

| C2 (C-I) | 92.0 - 98.0 | Doublet | Heavy Atom Effect. Iodine creates a relativistic shielding cone, pushing this peak significantly upfield (<100 ppm). | |

| CH | ~26.0 | Singlet (or d) | Methyl carbon. |

The "Heavy Atom" Iodine Effect

In most aromatic systems, substituted carbons appear between 120-160 ppm. However, C2 (attached to Iodine) will appear anomalously upfield (near 95 ppm).

-

Why? Spin-orbit coupling of the iodine electrons exerts a shielding effect on the attached carbon nucleus.

-

Verification: If you do not see a quaternary carbon signal near 90-100 ppm, your molecule likely lacks the Iodine substituent.

Visualization of Spectral Logic

The following diagrams illustrate the connectivity and the specific coupling pathways that define the spectral fingerprint.

Caption: Logical map of chemical shift assignments and the dominant

Experimental Protocol (Self-Validating)

To ensure high-quality data that matches the predictions above, follow this standardized workflow.

Step 1: Sample Preparation

-

Mass: Weigh 10-15 mg of the compound.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D).-

Check: Ensure the solution is clear. If cloudy, sonicate for 30 seconds.

-

-

Tube: Transfer to a precision 5mm NMR tube.

-

Reference: Ensure the solvent contains a trace of TMS (Tetramethylsilane) for 0.00 ppm referencing, or reference to the residual DMSO pentet at 2.50 ppm.

Step 2: Acquisition Parameters (400 MHz Instrument)

-

Temperature: 298 K (25°C).

-

Pulse Sequence: zg30 (Standard proton).

-

Scans (NS): 16 (for

H), 1024 (for -

Relaxation Delay (D1): 1.0 sec (Increase to 5.0 sec if accurate integration of the COOH proton is required).

-

Spectral Width: 14 ppm (

to

Step 3: Processing & Validation

-

Phasing: Apply automatic phasing, then manual correction to ensure flat baseline around the broad COOH peak.

-

Integration: Normalize the Methyl singlet (2.3-2.4 ppm) to 3.00 .

-

Validation Check:

-

Do the aromatic regions integrate to 1:1?

-

Is the coupling constant for aromatic doublets between 8-10 Hz? (If ~8 Hz, it confirms Ortho-F coupling).

-

References

-

Abraham, R. J., et al. (2006).[3] "

H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on -

Facelli, J. C. (2018).

C NMR chemical shifts." Magnetic Resonance in Chemistry. - Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley InterScience. (Standard reference for J-coupling values).

-

BenchChem. (2025).[1] "Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid" (Analog Comparison Data).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

interpreting 19F NMR signals for 5-Fluoro-2-iodo-3-methylbenzoic acid

19F NMR Interpretation Guide: 5-Fluoro-2-iodo-3-methylbenzoic Acid

Executive Summary

This guide provides a technical framework for the acquisition and interpretation of 19F NMR data for 5-Fluoro-2-iodo-3-methylbenzoic acid (CAS: 1415764-25-8) . Unlike proton NMR, where signals are largely predictable by simple additivity, 19F chemical shifts are highly sensitive to solvent effects, concentration, and long-range electrostatic field effects—particularly from the heavy iodine atom and the carboxylic acid moiety.

Primary Diagnostic Indicator:

-

Predicted Chemical Shift:

-112.0 to -118.0 ppm (referenced to CFCl₃ at 0 ppm). -

Multiplicity: Doublet of Doublets (dd) or Pseudo-triplet (t) .

-

Coupling Partners: Ortho-protons at C4 and C6 (

Hz).

Part 1: Structural & Electronic Analysis

To accurately interpret the signal, one must deconstruct the electronic environment surrounding the Fluorine-19 nucleus. The 5-position fluorine is influenced by three distinct substituents on the benzene ring.

Electronic Vector Analysis

-

The Baseline: Fluorobenzene typically resonates at -113.1 ppm .

-

Effect of Carboxyl (-COOH, Pos 1): Located meta to the fluorine. The electron-withdrawing nature (Inductive,

) typically causes a slight deshielding (+2 to +4 ppm shift downfield). -

Effect of Methyl (-CH₃, Pos 3): Located meta to the fluorine. Weakly electron-donating. Causes minor shielding (-0.5 to -1.0 ppm shift upfield).

-

Effect of Iodine (-I, Pos 2): Located para to the fluorine. While iodine exhibits a massive "Heavy Atom Effect" on ortho carbons (shielding them by ~30 ppm in

C NMR), its effect on a para fluorine is subtler, often resulting in a net shielding effect due to spin-orbit coupling propagation, countering the deshielding of the carboxyl group.

Spin-Spin Coupling Topology

The fluorine at position 5 is flanked by protons at positions 4 and 6.

-

H4 (Ortho to F): Sterically crowded by the adjacent Methyl group (Pos 3).

-

H6 (Ortho to F): Adjacent to the Carboxyl group (Pos 1).

-

Result: The

F signal will split into a doublet of doublets (dd) . If the electronic environments of H4 and H6 are sufficiently similar in a specific solvent, this may collapse into a pseudo-triplet .

Figure 1: Electronic and structural influences determining the 19F NMR signal.

Part 2: Comparative Analysis of Methodologies

Selecting the correct internal standard and solvent is critical for this molecule due to the reactivity of the carboxylic acid and the lipophilicity of the iodine.

Internal Standard Selection

Recommendation: Use Fluorobenzene or

| Feature | Trifluoroacetic Acid (TFA) | Fluorobenzene (Recommended) | Trichlorofluoromethane (CFCl₃) |

| Chemical Shift | -76.55 ppm | -113.15 ppm | 0.00 ppm |

| Reactivity | High. Acidic; can protonate the sample or form salts with basic impurities. | Inert. Stable in most organic solvents. | Inert. Highly volatile (bp 24°C). |

| Proximity | Far from analyte (-76 vs -115 ppm). Requires wide spectral width. | Close. (-113 vs -115 ppm). Allows narrower sweep width for higher resolution. | Far. The defined zero point.[1] |

| Suitability | Poor for this specific acid (potential H-bond disruption). | Excellent. Mimics the analyte's aromatic environment. | Good (if available), but volatility is a risk. |

Solvent Systems

Recommendation:DMSO-d₆ is preferred over CDCl₃ for this specific substrate.

-

Chloroform-d (CDCl₃): Benzoic acid derivatives often form stable hydrogen-bonded dimers in non-polar solvents. This dimerization can broaden the

F signal and shift it slightly. -

DMSO-d₆: A polar aprotic solvent that breaks acid dimers. It provides the sharpest signals and most consistent chemical shift values for carboxylic acids.

Part 3: Experimental Protocol

To ensure reproducibility and "self-validating" data, follow this workflow.

Step 1: Sample Preparation

-

Mass: Weigh 10–15 mg of 5-Fluoro-2-iodo-3-methylbenzoic acid.

-

Solvent: Dissolve in 0.6 mL DMSO-d₆ . Ensure complete dissolution (sonicate if necessary; iodine heavy atoms can reduce solubility).

-

Standard: Add 10 µL of Fluorobenzene (approx. 0.1 M solution in DMSO) as an internal reference. Do not use TFA.

Step 2: Acquisition Parameters (Bruker/Varian)

-

Pulse Sequence: zgfig (Inverse gated decoupling) is recommended to suppress NOE if quantitative integration is required. For simple ID, standard zg is sufficient.

-

Spectral Width (SW): 200 ppm (centered at -100 ppm).

-

Relaxation Delay (d1): Set to 5–10 seconds .

-

Reasoning: Fluorine nuclei on aromatic rings with heavy atoms (Iodine) may have altered

relaxation times. A longer d1 ensures full magnetization recovery for accurate integration against the standard.

-

-

Scans (NS): 16–32 scans are usually sufficient due to the high sensitivity of

F (83% of

Step 3: Processing

-

Referencing: Set the internal Fluorobenzene peak to -113.15 ppm .

-

Window Function: Apply exponential multiplication (LB = 0.3 to 1.0 Hz) to reduce noise, though this may slightly broaden the coupling pattern.

Figure 2: Optimized experimental workflow for 19F NMR acquisition.

Part 4: Signal Interpretation & Troubleshooting

Validation Checklist

How do you know you have the correct isomer (e.g., distinguishing from 3-Fluoro-2-iodo-5-methylbenzoic acid)?

-

Check the Multiplicity:

-

5-Fluoro (Target): Flanked by two protons (H4, H6). Expect a Doublet of Doublets (dd) .

-

4-Fluoro Isomer: Flanked by H3 (Methyl usually replaces this, so C3 is quaternary) and H5. If 3-Me is present, 4-F is adjacent to Me and H5. Coupling would be a singlet or weak doublet .

-

3-Fluoro Isomer: If F is at 3, it is between I (at 2) and H (at 4). Expect a Doublet (d) .

-

-

Coupling Constants (

):-

Measure the distance between the peaks in the multiplet.

-

Typical aromatic ortho-fluorine coupling is 6.0 – 10.0 Hz .

-

If you see a large coupling (>40 Hz), you likely have an aliphatic fluorine impurity, not the aromatic product.

-

-

Iodine Deshielding Anomalies:

-

If the chemical shift is significantly upfield (e.g., -125 ppm), suspect loss of the Iodine (dehalogenation). The Iodine provides a specific electronic balance; its removal changes the resonance significantly.

-

References

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for 19F shift ranges and coupling constants).

-

University of Colorado Boulder. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

- Reich, H. J. (2023). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. (Authoritative source for substituent chemical shift effects).

Sources

Comparative Reactivity Analysis: 2-Iodo- vs. 2-Bromo-5-fluoro-3-methylbenzoic Acid in Synthetic Applications

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-iodo-5-fluoro-3-methylbenzoic acid and its bromine-containing counterpart, 2-bromo-5-fluoro-3-methylbenzoic acid. The selection of an aryl halide is a critical decision in synthetic strategy, profoundly impacting reaction kinetics, catalyst selection, and overall process efficiency. This document synthesizes fundamental chemical principles with practical, field-proven insights to guide researchers, chemists, and drug development professionals in making informed decisions for their specific applications.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between these two structurally similar compounds lies in the strength of the carbon-halogen (C-X) bond. The Carbon-Iodine (C-I) bond is inherently weaker and more easily cleaved than the Carbon-Bromine (C-Br) bond. This is quantitatively expressed by their respective Bond Dissociation Energies (BDE).

The BDE for a typical C-Br bond on an aromatic ring is approximately 339 kJ/mol, whereas the C-I bond is significantly weaker at around 276 kJ/mol[1]. This energy difference is the primary determinant of reactivity in reactions where the C-X bond cleavage is the rate-determining step, most notably in palladium-catalyzed cross-coupling reactions.[2] The lower BDE of the C-I bond translates to a lower activation energy for oxidative addition, the crucial first step in these catalytic cycles.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |

| Aryl C-Br | ~339 | Higher energy required for bond cleavage; generally less reactive. |

| Aryl C-I | ~276 | Lower energy required for bond cleavage; generally more reactive. |

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the choice of aryl halide is paramount to their success.[3][4] The general reactivity trend for aryl halides in these transformations is overwhelmingly Ar-I > Ar-Br > Ar-Cl , directly correlating with the C-X bond dissociation energies.[2][5]

The catalytic cycle for most palladium-catalyzed cross-coupling reactions follows a common pathway: oxidative addition, transmetalation, and reductive elimination.[6] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the slowest, or rate-limiting, step. Consequently, the weaker C-I bond of 2-iodo-5-fluoro-3-methylbenzoic acid allows this step to proceed more readily, often under milder conditions and with higher efficiency than its bromo-analogue.[7][8]

Caption: General catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is arguably one of the most widely used C-C bond-forming reactions.[9][10] For substrates like 2-halo-5-fluoro-3-methylbenzoic acid, the iodo-variant consistently demonstrates superior performance.

Expected Performance Comparison (Suzuki-Miyaura Coupling): Conditions: Phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), Toluene/H₂O, 80 °C

| Substrate | Expected Reaction Time | Expected Yield | Key Observation |

| 2-iodo-5-fluoro-3-methylbenzoic acid | 2-4 hours | >90% | Faster reaction, often cleaner conversion with lower catalyst loading. |

| 2-bromo-5-fluoro-3-methylbenzoic acid | 8-16 hours | 75-85% | Requires longer reaction times or higher temperatures for comparable yields. |

It is important to note a nuance: while aryl iodides are generally more reactive, some studies have shown inefficient coupling at lower temperatures (~50 °C) with traditional Pd/PPh₃ catalyst systems, where the analogous bromide reacts more efficiently.[11][12] This is attributed to the unexpectedly poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[12] Therefore, reaction temperature and ligand choice are critical parameters for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halobenzoic Acid

-

Setup: To a dry Schlenk flask, add the 2-halobenzoic acid (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), a suitable base such as K₃PO₄ (3.0 eq.), and the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) with a phosphine ligand (e.g., SPhos, 4 mol%).[13]

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed mixture of solvents, typically 1,4-dioxane and water (e.g., 10:1 v/v), via syringe.[13]

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the product's carboxylic acid group.

-

Extraction & Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Heck Reaction

In the Mizoroki-Heck reaction, an aryl halide is coupled with an alkene.[14] The reactivity trend remains consistent, with aryl iodides reacting more readily than aryl bromides.[15] This allows for reactions to be conducted under milder conditions, which can be crucial for sensitive substrates.

Expected Performance Comparison (Heck Reaction): Conditions: Styrene (1.5 eq.), Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), Et₃N (2 eq.), DMF, 100 °C

| Substrate | Expected Reaction Time | Expected Yield |

| 2-iodo-5-fluoro-3-methylbenzoic acid | 4-6 hours | >85% |

| 2-bromo-5-fluoro-3-methylbenzoic acid | 12-24 hours | 60-75% |

Sonogashira Coupling

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[16] The higher reactivity of 2-iodo-5-fluoro-3-methylbenzoic acid is particularly advantageous here, often enabling copper-free conditions which can simplify purification and reduce toxicity concerns.

Expected Performance Comparison (Sonogashira Coupling): Conditions: Phenylacetylene (1.2 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, 60 °C

| Substrate | Expected Reaction Time | Expected Yield |

| 2-iodo-5-fluoro-3-methylbenzoic acid | 1-3 hours | >90% |

| 2-bromo-5-fluoro-3-methylbenzoic acid | 6-12 hours | 70-85% |

Nucleophilic Aromatic Substitution (SₙAr): A Reversal of Reactivity

While less common for this class of substrate without strong ortho/para electron-withdrawing groups, it is crucial to consider the reactivity trend in Nucleophilic Aromatic Substitution (SₙAr) reactions.[17] In the SₙAr mechanism, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[17][18]

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SₙAr).

The reaction rate is accelerated by the halogen's ability to stabilize the negative charge of this intermediate via its inductive effect. Since bromine is more electronegative than iodine, it provides greater stabilization. Therefore, the reactivity order for SₙAr is often the reverse of that seen in cross-coupling: Ar-F > Ar-Cl > Ar-Br > Ar-I .[19]

Consequently, for a hypothetical SₙAr reaction, 2-bromo-5-fluoro-3-methylbenzoic acid would be expected to be more reactive than its iodo counterpart, although forcing conditions would likely be required for both.

Summary and Practical Recommendations

| Reaction Type | Most Reactive Substrate | Primary Reason |

| Palladium Cross-Coupling (Suzuki, Heck, Sonogashira, etc.) | 2-iodo-5-fluoro-3-methylbenzoic acid | Weaker C-I bond leads to faster oxidative addition (rate-limiting step).[2] |

| Nucleophilic Aromatic Substitution (SₙAr) | 2-bromo-5-fluoro-3-methylbenzoic acid | Higher electronegativity of Br stabilizes the Meisenheimer complex (rate-limiting step).[19] |

-

For palladium-catalyzed cross-coupling reactions , 2-iodo-5-fluoro-3-methylbenzoic acid is the superior choice . Its higher reactivity allows for milder reaction conditions, shorter reaction times, potentially lower catalyst loadings, and often higher yields. This is the recommended substrate for developing efficient and scalable Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and related transformations.

-

For nucleophilic aromatic substitution , 2-bromo-5-fluoro-3-methylbenzoic acid would be the more reactive substrate . However, given the electronic nature of the molecule, SₙAr is not the most facile transformation and would require significant optimization.

-

Economic and Logistical Factors: Aryl bromides are frequently less expensive and more broadly available than their corresponding iodides. This cost differential must be weighed against the potential process benefits (shorter time, less catalyst, higher yield) offered by the more reactive aryl iodide.

The optimal choice ultimately depends on the specific synthetic target, economic constraints, and the desired reaction pathway. However, based on fundamental reactivity principles, the iodo- and bromo-substituents render these benzoic acid derivatives suitable for distinct and often complementary synthetic strategies.

References

- Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis.

- A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences.

- Halogenation And Nucleophilic Aromatic Substitution Reactions Of Arom

- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.